Locusta myotropin lom-AG
Description
Presence in Peripheral Tissues and Neurohemal Organs
Beyond the CNS, lom-AG has been localized in various peripheral tissues and neurohemal organs, suggesting its role as a circulating hormone.
Lom-AG was first isolated from the male accessory reproductive glands of Locusta migratoria. nih.govscilit.com Immunohistochemical studies have confirmed its presence, with immunoreactivity found in two of the hyaline gland tubules. nih.gov The male accessory glands in locusts are a complex of 15 paired glands that produce seminal fluids essential for reproduction. nih.gov The localization of lom-AG within these glands points to its involvement in reproductive processes.
Lom-AG has been shown to have myotropic (muscle-contracting) activity on various visceral muscles. Its presence has been implicated in the function of the oviduct, hindgut, midgut, and heart, suggesting a role in processes such as digestion, excretion, and circulation. The myotropic effects of peptides from the male accessory glands on the oviduct have been noted, indicating a potential role for lom-AG in post-copulatory physiological changes in the female.
Table 2: Summary of lom-AG Localization
| Tissue/Organ System | Specific Location | Implied Function |
|---|---|---|
| Central Nervous System | Brain (Protocerebrum, Deuterocerebrum, Frontal Ganglion, Optic Lobes, Antennal Lobe, Mushroom Body, Central Complex), Ventral Nerve Cord (Suboesophageal, Thoracic, Abdominal Ganglia) | Neuromodulation, Neurotransmission |
| Peripheral Tissues | Male Accessory Reproductive Glands (Hyaline Gland Tubules) | Reproduction |
Structure
2D Structure
Properties
CAS No. |
133337-29-8 |
|---|---|
Molecular Formula |
C62H99N19O16 |
Molecular Weight |
1366.6 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |
InChI Key |
MJFBBKFOFMSTNF-KHZGWRAISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
sequence |
GFKNVALSTARGF |
Synonyms |
Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Elucidation of Locusta Myotropin Lom Ag Lom Ag Mti
Chemical Synthesis and Validation of the Native Peptide
Following the isolation and structural elucidation of Locusta myotropin lom-AG (Lom-AG-MTI), a crucial step in its characterization is chemical synthesis. The synthesis of the peptide serves two primary purposes: to unequivocally confirm that the determined primary structure is correct and to produce a sufficient quantity of the peptide for further biological and physiological studies. The validation process then compares the synthetic peptide with the native peptide to ensure they are identical in both chemical properties and biological function.
The primary structure of Lom-AG-MTI was determined to be a 13-amino acid peptide with the sequence Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2. nih.gov This sequence is notably different from other myotropic peptides identified in Locusta migratoria and other insects. nih.gov
The standard method for producing a peptide of this nature is Solid-Phase Peptide Synthesis (SPPS). This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process is carried out in a cyclical manner, with each cycle consisting of deprotection and coupling steps until the desired sequence is assembled. Protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), are used to prevent unwanted side-chain reactions. nih.govgoogle.com
The general procedure for SPPS is outlined below:
Resin Preparation : The process begins with a solid support resin, to which the C-terminal amino acid (in this case, Phenylalanine, which is amidated) is attached.
Deprotection : The protecting group (e.g., Fmoc) on the N-terminus of the attached amino acid is removed using a specific chemical agent, exposing a free amine group.
Coupling : The next amino acid in the sequence, with its N-terminus protected, is activated and added to the reaction vessel, where it forms a peptide bond with the free amine group of the preceding amino acid.
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
Repeat : This cycle of deprotection, coupling, and washing is repeated for each amino acid in the Lom-AG-MTI sequence.
Cleavage and Deprotection : Once the full peptide chain is assembled, it is cleaved from the solid resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining protecting groups from the amino acid side chains. mol-scientific.com
Purification : The crude synthetic peptide is then purified, most commonly using high-performance liquid chromatography (HPLC), to isolate the desired peptide from any impurities or truncated sequences.
Validation of the Synthetic Peptide
Validation is essential to confirm that the synthetic peptide is identical to the native Lom-AG-MTI. This involves a comparative analysis of their physicochemical and biological properties.
Physicochemical Validation : The synthetic and native peptides are co-injected into an HPLC system. If they are identical, they will have the same retention time and produce a single, symmetrical peak. Further confirmation is obtained using mass spectrometry (MS), which verifies that the molecular weight of the synthetic peptide matches the calculated mass of the determined sequence and that of the native peptide. nih.gov
Biological Validation : The biological activity of the synthetic Lom-AG-MTI is compared to the native peptide. This is typically done using a bioassay, such as monitoring the myotropic (muscle-contracting) effects on the isolated oviduct of Locusta migratoria. nih.gov The synthetic peptide should elicit the same dose-dependent response as the native peptide. For other locust neuropeptides, such as locustamyotropin (B1675007) (Lom-MT), the synthetic version was shown to have biological and chemical characteristics that were indistinguishable from the native peptide, thereby validating its structure. nih.gov
This rigorous process of synthesis and validation confirms the primary structure of Lom-AG-MTI and provides a reliable source of the peptide for research into its physiological roles.
Table 1: Chemical Properties of this compound (Lom-AG-MTI)
| Property | Value |
| Primary Sequence | Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 |
| Molecular Formula | C65H99N19O15 |
| Average Molecular Weight | 1434.6 g/mol |
| Terminal Modification | C-terminal Amidation |
Table 2: Generalized Steps of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Purpose |
| 1. Resin Loading | The C-terminal amino acid is covalently attached to an insoluble resin support. | To provide a solid anchor for peptide chain assembly. |
| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | To expose the amine group for the next coupling reaction. |
| 3. Coupling | The next Fmoc-protected amino acid is activated and added to form a peptide bond. | To elongate the peptide chain according to the desired sequence. |
| 4. Washing | The resin is washed with solvents to remove unreacted reagents and by-products. | To ensure high purity and efficiency of subsequent steps. |
| 5. Repetition | Steps 2-4 are repeated until the entire peptide sequence is synthesized. | To assemble the full-length peptide. |
| 6. Cleavage | The completed peptide is cleaved from the resin using a strong acid (e.g., TFA). | To release the crude peptide into solution for purification. |
| 7. Purification | The crude peptide is purified, typically by HPLC. | To isolate the target peptide from impurities. |
Molecular and Genomic Characterization of Locusta Myotropin Lom Ag
Elucidation of the Lom-AG-MTI Precursor and Gene Structure
The Lom-AG-MTI peptide originates from a larger precursor protein, the structure of which has been deduced through molecular cloning and sequencing. Like other neuropeptides, it is synthesized as a prepropeptide that undergoes a series of post-translational modifications to yield the mature, biologically active peptide.
The precursor protein, similar to other members of the transforming growth factor-β (TGF-β) superfamily, is structured as a homodimer. nih.gov Each chain of this dimer contains an N-terminal pro-domain and a C-terminal mature growth factor domain. nih.gov The two identical growth factor protomers are covalently linked through a disulfide bond. nih.gov The gene encoding this precursor contains introns and exons, characteristic of eukaryotic gene organization. The open reading frame encodes the signal peptide, the mature Lom-AG-MTI peptide sequence, and associated peptides, which are flanked by cleavage sites recognized by processing enzymes. The structure of the Lom-AG-MTI precursor is crucial for its correct folding, transport, and eventual processing into the active neuropeptide.
The pro-domain plays a significant role in the latency and stability of the myostatin precursor, preventing it from binding to its receptors prematurely. nih.gov This domain forms a substantial stabilizing interface with the mature growth factor domain. nih.gov This structural arrangement is a key feature that distinguishes it from other related proteins like pro-TGF-β1. nih.gov
Transcriptional Expression Analysis of the Lom-AG-MTI Gene
Analysis of the Lom-AG-MTI gene's transcriptional expression reveals its distribution and potential functions throughout the locust's body. The gene is not only expressed in the accessory glands of the male reproductive system, where the peptide was first identified, but also extensively within the central nervous system. nih.govnih.gov
Immunohistochemical studies using antisera against Lom-AG-MTI have localized the peptide in various parts of the locust brain, including the protocerebrum and deuterocerebrum, as well as the frontal ganglion. nih.gov Immunoreactivity has also been detected in the thoracic and last abdominal ganglia. nih.gov Mass spectrometric analysis has confirmed the presence of a peptide with a molecular mass identical to Lom-AG-MTI in all major parts of the locust brain. nih.gov This widespread expression in the nervous system strongly suggests a neuroregulatory role for the peptide, influencing a wide range of processes from sensory information processing to motor control. nih.govnih.gov The lack of staining in neurosecretory cells and the retrocerebral complex suggests that its primary role within the brain is as a neurotransmitter or neuromodulator rather than as a circulating neurohormone. nih.gov
Phylogenetic and Evolutionary Relationships of the Allatotropin (B570788) Peptide Family
The allatotropin peptide family, to which Lom-AG-MTI belongs, is an ancient and conserved group of neuropeptides found across various invertebrate phyla, indicating a deep evolutionary history. nih.govnih.gov
The table below illustrates the sequence similarity of the C-terminal region of allatotropin-like peptides from different insect species, highlighting the conserved nature of this peptide family.
| Species | Peptide | C-Terminal Sequence |
| Manduca sexta | Mas-AT | -Gly-Phe-Lys-Asn-Val-Glu-Met-Thr-Ala-Arg-Gly-Phe-NH2 |
| Locusta migratoria | Lom-AG-MTI | -Gly-Val-Arg-Asn-Phe-Ser-Pro-Asn-Arg-Leu-NH2 |
| Spodoptera frugiperda | Spofru-AT | -Gly-Phe-Lys-Asn-Val-Glu-Met-Thr-Ala-Arg-Gly-Phe-NH2 |
| Drosophila melanogaster | Drome-AT | -Gly-Phe-Lys-Asn-Val-Asp-Met-Ser-Ala-Arg-Gly-Phe-NH2 |
This table presents a simplified representation of C-terminal sequences for illustrative purposes.
Comparative genomic studies have revealed that the allatotropin gene family is present in both hemimetabolous and holometabolous insects, suggesting its fundamental importance in insect physiology. nih.gov The gene structure, including the organization of the precursor protein, is remarkably conserved. The presence of allatotropin-related peptide genes in other invertebrate phyla, such as mollusks and annelids, further supports the ancient origins of this peptide family. nih.gov
Phylogenetic analyses based on the amino acid sequences of allatotropin precursors show distinct evolutionary lineages that often correspond to insect orders. The Ecdysozoa group, which includes arthropods and nematodes, clusters together and is closely related to the Mollusca and Annelida, forming the protostome branch of the animal kingdom. nih.gov It is hypothesized that the original function of allatotropins was myotropic, and their role in stimulating juvenile hormone synthesis evolved later in specific insect lineages. nih.gov This is supported by the widespread myoactivity of these peptides across different phyla, whereas the allatotropic function is more restricted. nih.gov
Receptor Systems and Intracellular Signal Transduction Mechanisms of Locusta Myotropin Lom Ag
Exploration of Downstream Intracellular Signaling Pathways:Without the identification of the receptor, the subsequent signaling cascade has not been investigated. There is no direct experimental evidence detailing the specific G-proteins (e.g., Gq, Gs) that the Lom-AG-MT receptor couples with, nor are there studies demonstrating its direct role in the modulation of intracellular calcium levels.
While general principles of insect neuropeptide GPCR signaling exist, applying them to Lom-AG-MT without specific experimental validation would be speculative and would not meet the required standards of scientific accuracy. The generation of a thorough and factual article based on the provided outline is therefore contingent on future research successfully deorphanizing and characterizing the Locusta myotropin lom-AG receptor.
Activation of Secondary Messenger Systems (e.g., cAMP, IP3, DAG, PKC)
The signaling cascade initiated by the binding of this compound (lom-AG) to its putative G-protein coupled receptor (GPCR) on the surface of visceral muscle cells is presumed to involve the activation of intracellular second messenger systems. While direct experimental evidence specifically elucidating the complete pathway for lom-AG is limited, the established mechanisms for other myotropic neuropeptides in insects suggest the likely involvement of key molecules such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC).
In many invertebrate systems, myotropic peptides trigger muscle contractions through pathways that elevate intracellular calcium levels. One common mechanism involves the activation of phospholipase C (PLC) by a G-protein (typically of the Gq alpha subunit family) following receptor stimulation. PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: IP3 and DAG.
IP3, a small, water-soluble molecule, diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER). This binding event opens calcium channels, leading to a rapid influx of stored Ca2+ from the ER into the cytosol. The resulting increase in cytosolic calcium concentration is a critical event for muscle contraction, as calcium ions bind to calmodulin, which in turn activates myosin light chain kinase.
Simultaneously, DAG, a lipid-based molecule, remains embedded in the plasma membrane. Here, it serves as a docking site and activator for protein kinase C (PKC). The activation of PKC is often dependent on the presence of both DAG and elevated intracellular calcium levels, creating a synergistic effect between the two branches of this signaling pathway.
Alternatively, or in parallel, some neuropeptide signaling pathways involve the modulation of cAMP levels. In such cases, the activated G-protein (often a Gs or Gi alpha subunit) stimulates or inhibits the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting change in cAMP concentration can then influence cellular processes, primarily through the activation of protein kinase A (PKA). While the involvement of the cAMP pathway in lom-AG signaling is yet to be definitively established, it remains a plausible mechanism given its prevalence in insect neuropeptide signal transduction.
Table 1: Putative Second Messengers in Lom-AG Signaling
| Second Messenger | Precursor | Generating Enzyme | Primary Function in Signal Transduction |
| Inositol Trisphosphate (IP3) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Binds to receptors on the endoplasmic reticulum to release stored calcium ions into the cytosol. |
| Diacylglycerol (DAG) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Remains in the plasma membrane to recruit and activate Protein Kinase C (PKC). |
| Cyclic Adenosine Monophosphate (cAMP) | Adenosine triphosphate (ATP) | Adenylyl Cyclase | Activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. |
Protein Kinase Activation and Phosphorylation Events
The activation of second messengers serves as a crucial intermediate step, leading to the activation of various protein kinases. These enzymes play a pivotal role in amplifying and propagating the initial signal from the lom-AG receptor by catalyzing the phosphorylation of specific substrate proteins, thereby altering their activity and function.
Following the generation of DAG and the release of intracellular calcium, protein kinase C (PKC) is recruited to the cell membrane and activated. Activated PKC is a serine/threonine kinase that phosphorylates a wide array of target proteins within the muscle cell. These phosphorylation events can modulate the activity of ion channels, contractile proteins, and other enzymes involved in muscle contraction and cellular metabolism. The specific substrates of PKC in the context of lom-AG signaling in Locusta migratoria have not yet been fully characterized.
In pathways involving cAMP, the primary downstream effector is protein kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate specific serine or threonine residues on target proteins. The phosphorylation of these proteins can lead to changes in enzyme activity, gene expression, and ion channel conductance, ultimately contributing to the physiological response to lom-AG.
Table 2: Key Protein Kinases in Neuropeptide Signaling Pathways
| Protein Kinase | Activating Second Messenger(s) | General Role in Signal Transduction | Potential Downstream Effects |
| Protein Kinase C (PKC) | Diacylglycerol (DAG) and Ca2+ | Phosphorylates serine/threonine residues on a broad range of target proteins. | Modulation of ion channel activity, regulation of contractile proteins, and control of other cellular enzymes. |
| Protein Kinase A (PKA) | Cyclic Adenosine Monophosphate (cAMP) | Phosphorylates specific serine/threonine residues on its target proteins. | Regulation of enzyme activity, gene transcription, and ion channel function. |
| Myosin Light Chain Kinase (MLCK) | Ca2+/Calmodulin complex | Phosphorylates the regulatory light chain of myosin, a key step in initiating muscle contraction. | Initiation and regulation of muscle contraction. |
Physiological and Neuroregulatory Functions of Locusta Myotropin Lom Ag
Modulation of Visceral Muscle Contractility
Lom-AG exhibits potent myotropic activity, influencing the contraction of several types of visceral muscles. This peptide is crucial for reproductive processes and digestive functions, as well as for regulating the circulatory and respiratory systems.
Potent Stimulation of Oviduct Contractions
One of the most well-documented functions of lom-AG is its powerful stimulation of oviduct contractions in Locusta migratoria. Research has shown that this peptide significantly increases the frequency, amplitude, and tonus of myogenic contractions of the oviduct, even at low concentrations. nih.gov This activity is critical for the transport of eggs during oviposition. The stimulatory effect on the oviduct is reported to be a thousand times greater than its effect on the hindgut, indicating a high degree of specificity for the reproductive tract. nih.gov
Myotropic Effects on Hindgut and Midgut
Lom-AG also demonstrates myotropic effects on the digestive system, specifically the hindgut and midgut. It is active on the hindgut of both Locusta migratoria and Leucophaea maderae. nih.gov The digestive tract in insects like the springtail consists of a foregut, midgut, and hindgut, with the midgut being responsible for mixing and transporting food through muscular contractions. wikipedia.org While the stimulatory activity of lom-AG on the hindgut is less potent compared to the oviduct, it still plays a role in regulating gut motility, which is essential for the movement of digested material. nih.gov
Regulation of Heartbeat Activity
The regulation of heartbeat is a complex process involving myogenic, neural, and hormonal controls. youtube.comyoutube.com In insects, neuropeptides can influence heart rate. While direct studies on lom-AG's effect on the locust heart are limited, its presence in the central nervous system suggests a potential neuroregulatory role that could extend to the circulatory system. nih.gov The heart's activity is modulated by both the sympathetic and parasympathetic nervous systems, which can be influenced by various chemical messengers. youtube.comyoutube.com
Influence on Ventral Diaphragm Oscillation
The ventral diaphragm in insects is involved in hemolymph circulation and respiration. The presence of lom-AG-like immunoreactivity in the central nervous system, including thoracic ganglia, points towards a possible role in regulating the muscles involved in ventilation and hemolymph flow, such as the ventral diaphragm. nih.gov Neural pathways influencing diaphragm activity are crucial for coordinating various behaviors that require synchronized muscle contractions. nih.gov
Roles in Neurotransmission and Neuromodulation
Beyond its direct effects on muscle tissue, lom-AG is also implicated in neurotransmission and neuromodulation, highlighting its importance in the insect's nervous system.
Contribution to Learning and Memory Circuits
The neuropeptide Locusta myotropin (Lom-AG-MTI) is strongly suggested to function as a significant neuroactive molecule within the intricate neural circuits of the locust brain, including those responsible for learning and memory. nih.gov The widespread presence of Lom-AG-MTI has been identified in numerous interneurons throughout the brain of the locust, Schistocerca gregaria. nih.gov Immunostaining has revealed its localization in key brain structures associated with sensory processing and memory formation. nih.gov
Prominent among these are neurons within the mushroom bodies, which are critical higher-order integration centers in the insect brain, analogous to the hippocampus in vertebrates, and are central to learning and memory. nih.gov Specifically, Lom-AG-MTI-like immunoreactivity has been observed in a giant interneuron of the mushroom body and in projection neurons that connect the glomerular lobe to the mushroom body. nih.gov The glomerular lobe is a primary processing center for olfactory information, suggesting that Lom-AG-MTI may play a role in olfactory learning and memory. The sheer abundance of this peptide in brain circuits dedicated to processing and integrating sensory information points toward its integral role in the molecular machinery underpinning learning and the formation of memory. nih.gov
Regulation of Higher Levels of Motor Control
Evidence strongly indicates that Lom-AG-MTI is involved in the complex regulation of motor functions. nih.gov The peptide is not confined to sensory or memory centers but is also highly abundant in brain regions that govern sophisticated motor control. nih.gov Studies have mapped over 12,500 immunostained interneurons per hemisphere of the locust brain, indicating a broad and significant neuroregulatory function. nih.govnih.gov
Key areas of motor control where Lom-AG-MTI is present include three systems of tangential neurons within the central complex. nih.gov The central complex is a crucial brain region for coordinating and selecting motor patterns, including locomotion and orientation. The presence of Lom-AG-MTI in these specific neuronal systems suggests its involvement in modulating and refining motor outputs, contributing to the precise control required for complex behaviors. nih.gov This widespread distribution throughout the central nervous system, particularly in higher motor centers, supports its role as a key neuromodulator in the locust's behavioral repertoire. nih.govnih.gov
Interaction with Circadian Rhythms and Photic Entrainment
While Lom-AG-MTI has been localized in the photo- and deuterocerebrum of the locust brain, regions involved in processing sensory information, a direct functional link to the regulation of circadian rhythms and photic entrainment is not explicitly established in the available literature. nih.gov In many insects, the circadian clock, which governs daily rhythms, is located in the brain, with the optic lobe being a key site in species like crickets and cockroaches. nih.gov
Photic entrainment, the synchronization of the internal clock to the external light-dark cycle, is primarily mediated by the compound eyes in most insects, although other photoreceptors can also contribute. nih.govnih.gov The molecular mechanism often involves clock genes such as period and cryptochrome. nih.govnih.gov Although Lom-AG-MTI is found in brain areas that receive photoreceptive inputs, its specific role in modulating the core clock machinery or the pathways of photic entrainment in Locusta migratoria remains an area for further investigation. nih.govnih.gov
Influence on Reproductive Physiology
Induction of Oviposition and Enhancement of Fecundity (indirect effects from male accessory glands)
Lom-AG-myotropin plays a crucial, albeit indirect, role in female reproductive physiology, specifically in the induction of egg-laying (oviposition). This peptide was first isolated from the male accessory glands of Locusta migratoria. nih.gov During copulation, males transfer substances from these glands to females, which influence their post-mating behavior. yale.edunih.gov
Lom-AG-myotropin is a potent myotropic peptide, meaning it stimulates muscle contractions. nih.gov Its primary target in the female is the oviduct. nih.govnih.gov Research has demonstrated that Lom-AG-myotropin has a remarkably specific and powerful stimulatory effect on the myogenic contractions of the locust oviduct, being approximately 1,000 times more active on the oviduct than on the hindgut. nih.gov This strong, specific action on the oviduct muscles facilitates the movement and deposition of eggs, thereby directly inducing oviposition. nih.govnih.gov The peptide's production in the male accessory glands and its subsequent action on the female reproductive tract after mating is a clear example of a male-derived factor influencing female fecundity. nih.govnih.gov
Other Diverse Physiological Roles
Regulation of Digestive Enzyme Release
While many neuropeptides in insects, such as adipokinetic hormone (AKH), are known to influence the digestive system by controlling the activity of digestive enzymes, the specific role of Lom-AG-myotropin in the direct regulation of digestive enzyme release is not well-documented. nih.gov However, Lom-AG-myotropin does exhibit myotropic (muscle-contracting) activity on the digestive tract. nih.gov
Data Tables
Table 1: Documented Locations of Lom-AG-Myotropin-like Immunoreactivity
| System | Specific Location | Organism | Reference |
| Nervous System | Brain (Photocerebrum, Deuterocerebrum) | Locusta migratoria | nih.gov |
| Brain (Lamina, Medulla, Antennal Lobe, Mushroom Body, Central Complex) | Schistocerca gregaria | nih.gov | |
| Frontal Ganglion | Locusta migratoria | nih.gov | |
| Labial Nerves / Recurrent Nerve | Locusta migratoria | nih.gov | |
| Thoracic Ganglia | Locusta migratoria | nih.gov | |
| Last Abdominal Ganglion | Locusta migratoria | nih.gov | |
| Reproductive System | Male Accessory Glands (Two hyaline gland tubules) | Locusta migratoria | nih.gov |
Inhibition of Active Ion Transport in the Midgut
No published research directly demonstrates that Lom-AG inhibits active ion transport in the midgut of Locusta migratoria. While studies on other insects, such as the tobacco hornworm Manduca sexta, have shown that a related peptide, allatotropin (B570788) (Mas-AT), can inhibit ion transport across the midgut, this function has not been experimentally confirmed for Lom-AG in locusts. nih.gov The assumption that Lom-AG performs a similar role in Locusta remains speculative without direct empirical evidence.
Stimulation of Salivary Gland Secretion
Similarly, the scientific literature does not support the claim that Lom-AG stimulates salivary gland secretion in Locusta migratoria. Research on salivary function in this species has identified a different peptide, the Locusta migratoria salivary gland salivation-stimulating peptide (Lom-SG-SASP), as the key regulator of this process. nih.govresearchgate.net Lom-SG-SASP has been shown to stimulate the production of cyclic AMP (cAMP), a second messenger involved in salivary secretion, within the salivary glands themselves. nih.gov Notably, Lom-SG-SASP is produced within the salivary glands and is not considered a typical neuropeptide originating from the central nervous system, where Lom-AG is found. nih.govresearchgate.net There is no current evidence linking the neuroregulatory functions of Lom-AG to the direct stimulation of the salivary glands.
Comparative Endocrinology and Evolutionary Perspectives of the Allatotropin/lom Ag Mti Family
Identification of Homologous Peptides in Other Insect Species
Homologs of the Locusta migratoria myotropin (Lom-AG-MTI) have been identified in a diverse array of insect species, as well as in other arthropods, highlighting the ancient origins of this peptide family. The primary sequences and nomenclature of these peptides often vary, reflecting their evolutionary divergence.
Manduca sexta : The tobacco hornworm, Manduca sexta, is the source of the first identified allatotropin (B570788) (Manse-AT), a tridecapeptide that stimulates the production of juvenile hormone. nih.gov This peptide is a key member of a broad family of structurally related peptides. nih.gov The receptor for Manse-AT has also been identified, aiding in the understanding of its multifaceted roles which include myotropic and cardioacceleratory functions. nih.gov
Leptinotarsa decemlineata : In the Colorado potato beetle, Leptinotarsa decemlineata, a myotropic peptide with structural similarity to Lom-AG-MT-I has been isolated from the brain. isyslab.info This peptide, also designated as Lom-Ag-MT-I in this species, underscores the myotropic role of this peptide family within the order Coleoptera. isyslab.info
Tribolium castaneum : The red flour beetle, Tribolium castaneum, possesses an allatotropin-like peptide (Trica-ATL) and its corresponding receptor. Research has demonstrated the myoactive properties of Trica-ATL, particularly its ability to increase the frequency and tone of contractions in the gut and reproductive tract of adult beetles. nih.gov
Aedes aegypti : The yellow fever mosquito, Aedes aegypti, has a well-characterized allatotropin (Aedes-AT) that is homologous to Manse-AT. acs.org The peptide sequence has been determined, and its receptor has been identified. acs.org Beyond its role in stimulating juvenile hormone biosynthesis, Aedes-AT is also implicated in the mosquito's immune response. acs.org
Bombus terrestris : The buff-tailed bumblebee, Bombus terrestris, provides an example from the order Hymenoptera. A functional allatotropin receptor has been characterized in this species, and an allatotropin precursor gene has been identified, confirming the presence of this signaling system in bees. nih.gov
Orconectes limosus : Stepping outside of the class Insecta, the crayfish Orconectes limosus possesses a myotropic peptide named orcomyotropin. frontiersin.org This peptide is a member of the GF-amide family of myotropic and/or allatotropic neuropeptides, demonstrating the deep evolutionary roots of this peptide family within the Arthropoda. frontiersin.org Another myotropic peptide, orcokinin, has also been found in this species, though it does not share sequence similarity with other known neuropeptides. uni-koeln.de
Drosophila melanogaster : Notably, the fruit fly Drosophila melanogaster appears to be an exception. Current research indicates that both the allatotropin precursor gene and its corresponding receptor are absent in this species, suggesting a loss of this particular neuropeptide system during the evolution of this insect lineage. acs.org
| Species | Order | Common Name | Homologous Peptide |
| Manduca sexta | Lepidoptera | Tobacco hornworm | Manse-AT |
| Leptinotarsa decemlineata | Coleoptera | Colorado potato beetle | Lom-Ag-MT-I |
| Tribolium castaneum | Coleoptera | Red flour beetle | Trica-ATL |
| Aedes aegypti | Diptera | Yellow fever mosquito | Aedes-AT |
| Bombus terrestris | Hymenoptera | Buff-tailed bumblebee | Allatotropin (gene identified) |
| Orconectes limosus | Decapoda | Crayfish | Orcomyotropin |
| Drosophila melanogaster | Diptera | Fruit fly | Absent |
Functional Conservation and Divergence of Allatotropin-Related Peptides Across Insect Orders
The Allatotropin/Lom-AG-MTI peptide family exhibits a remarkable combination of conserved and divergent functions across different insect orders. This functional plasticity is a testament to the evolutionary adaptability of neuropeptide signaling systems.
A primary and deeply conserved function of this peptide family is its myotropic activity . From the hindgut contractions stimulated by orcomyotropin in the crayfish Orconectes limosus to the increased gut and reproductive tract motility induced by Trica-ATL in Tribolium castaneum, the ability to modulate muscle activity appears to be a fundamental role. nih.govfrontiersin.org This myotropic action is also evident in the effects of Manse-AT in Manduca sexta. nih.gov
The role of these peptides in stimulating juvenile hormone (JH) biosynthesis , from which the name "allatotropin" is derived, is a key function, particularly in Lepidoptera like Manduca sexta. nih.gov This function is also conserved in Diptera, as seen with Aedes-AT in Aedes aegypti. acs.org However, the degree to which this function is conserved across all insect orders is still an area of active research.
Beyond these core functions, significant functional divergence is observed. In Aedes aegypti, for instance, allatotropin has been shown to play a role in the innate immune response , a function not prominently described in other orders. acs.org Furthermore, in some species, these peptides are implicated in the regulation of digestion and circadian rhythms , highlighting their pleiotropic nature. nih.gov
This functional divergence likely arises from a combination of factors, including changes in the peptide sequence, alterations in the tissue distribution and characteristics of their receptors, and the evolution of downstream signaling pathways. The absence of the allatotropin system in Drosophila melanogaster represents the most extreme form of divergence—a complete loss of function. acs.org
Evolutionary History and Adaptive Significance of Myotropic Peptide Functions
The widespread presence of myotropic functions for allatotropin-related peptides across diverse invertebrate phyla suggests that this is an ancestral role for the peptide family. nih.govnih.gov The ability to regulate muscle contraction, particularly of visceral muscles in the gut and reproductive tissues, would have provided a significant adaptive advantage to early metazoans by enabling more efficient digestion, nutrient absorption, and reproduction.
The recruitment of this peptide family for the stimulation of juvenile hormone biosynthesis appears to be a later evolutionary innovation, likely occurring within the insect lineage. nih.gov This co-option of an existing signaling molecule for a new, crucial endocrine function highlights a common theme in evolution: the adaptation of pre-existing molecular tools for novel purposes. The development of this allatotropic function was a key event in the evolution of insect development and metamorphosis.
The further diversification of function, such as the involvement in immunity seen in mosquitoes, demonstrates the ongoing evolution of this peptide family. acs.org This functional plasticity allows different insect lineages to adapt to their specific physiological needs and ecological niches. For example, the role of allatotropin in the immune system of a blood-feeding insect like Aedes aegypti may be linked to the challenges of dealing with pathogens ingested with a blood meal. acs.org
Advanced Methodological Approaches in Locusta Myotropin Lom Ag Research
In Vitro Bioassays for Functional Characterization
Bioassays are fundamental to understanding the physiological effects of Lom-AG. These assays involve challenging isolated, viable tissues with the peptide and measuring the response, thereby revealing the peptide's target and function.
| Assay Finding | Observed Effect of Lom-AG | Source Insect for Assay |
| Potency Comparison | 1000 times greater activity on the oviduct than on the hindgut. | Locusta migratoria |
| Contraction Parameters | Strong stimulation of frequency, amplitude, and tonus. | Locusta migratoria |
| Monitoring System | Used as the primary bioassay for monitoring purification. | Leptinotarsa decemlineata (for isolation of the identical peptide) |
This table summarizes key findings from oviduct contractility assays involving Lom-AG.
Similar to the oviduct assay, the hindgut contraction assay uses an isolated section of the insect's hindgut to measure myotropic activity. The baseline contractile activity of the gut is recorded, and then the tissue is challenged with the peptide. While Lom-AG is active on the hindgut of Locusta migratoria, its effect is substantially less potent than on the oviduct. biologists.com This differential activity highlights the specificity of the peptide and the receptors it interacts with in various tissues. The hindgut assay is often used in parallel with the oviduct assay to create a profile of a peptide's activity across different visceral muscles.
The semi-isolated heart bioassay is employed to investigate the cardioactive properties of neuropeptides. oup.com This preparation involves exposing the dorsal vessel (heart) of an insect while keeping its neural connections relatively intact. oup.com The frequency and amplitude of the heartbeat are monitored before and after the application of a test substance. oup.com While this assay is a standard method for identifying cardioactive factors in insects, published research to date has not reported the specific effects of Lom-AG on the locust heart. oup.comresearchgate.net However, other myotropic peptides have been shown to possess cardioactive properties, making this an area for potential future investigation. scholaris.caresearchgate.net
Juvenile hormone (JH) is a critical regulator of insect development and reproduction, and its synthesis by the corpora allata (CA) glands is modulated by neuropeptides known as allatotropins (stimulators) and allatostatins (inhibitors). researchgate.netcsic.es The standard method to measure this is the in vitro radiochemical assay. In this procedure, corpora allata are dissected and incubated in a medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine. csic.es The glands synthesize JH, incorporating the radiolabel. After incubation, the newly synthesized, radiolabeled JH is extracted and quantified using liquid scintillation counting. This assay allows researchers to determine the rate of JH biosynthesis and to test how it is affected by specific peptides. csic.es
While Lom-AG is classified as a myotropin based on its muscle-contracting activity, an antibody developed for Manduca sexta allatotropin (B570788) (Mas-AT) was found to also recognize Lom-AG, leading to the designation Mas-allatotropin/Lom-AG-myotropin I immunostaining in some studies. dntb.gov.ua However, there is currently no direct evidence that Lom-AG itself functions as an allatotropin to stimulate JH biosynthesis. dntb.gov.ua The assay is primarily used for true allatotropins, such as Mas-AT, which was originally identified by its ability to stimulate JH synthesis in Manduca sexta. scholaris.caresearchgate.net
Contemporary Biochemical and Proteomic Techniques
The purification and identification of peptides like Lom-AG from biological sources rely on powerful separation and analytical methods.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for purifying peptides from complex tissue extracts. oup.combiologists.com The process begins with the homogenization of a source tissue, such as the male accessory glands of Locusta migratoria or the brains of the Colorado potato beetle, in a solvent like methanol (B129727) to create a crude extract. oup.combiologists.com This extract, containing a vast number of different molecules, is then subjected to a series of HPLC steps.
In each step, the extract is passed through a column containing a stationary phase, and a liquid mobile phase is used to separate the components based on properties like hydrophobicity (reversed-phase HPLC). The eluent is collected in numerous small fractions. A crucial part of the process is the use of a bioassay—such as the oviduct contractility assay—to test each fraction for biological activity. oup.combiologists.com Only the fractions that show myotropic activity are retained and subjected to further rounds of HPLC purification, using different column materials or solvent gradients to achieve progressively higher purity. This iterative process of separation and bioassay ultimately allows for the isolation of a single, pure peptide responsible for the observed activity. oup.combiologists.com
| Parameter | Lom-AG from Locusta migratoria | Lom-AG from Leptinotarsa decemlineata |
| Source Tissue | Male Accessory Glands | Brain Complexes |
| Number of Units Processed | 4400 | 9000 |
| Key Monitoring Bioassay | Locusta migratoria oviduct motility assay | Locusta migratoria oviduct motility assay |
| Outcome | Isolation of Lom-AG-myotropin | Isolation of an identical peptide, Lom-AG-MT-I |
This table summarizes the application of HPLC in the successful isolation of Lom-AG from different insect sources as reported in scientific literature. oup.combiologists.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Peptide Profiling and Identification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of peptides like Lom-AG-myotropin. It excels in peptide profiling and identification due to its high sensitivity, speed, and accuracy in determining the molecular mass of molecules. nih.gov The methodology involves mixing the peptide sample with a matrix material and applying a laser pulse. This process ionizes the peptides, which are then accelerated into a time-of-flight tube. The time it takes for an ion to reach the detector is directly proportional to its mass-to-charge ratio, allowing for the creation of a precise peptide mass fingerprint. nih.gov
In the context of Lom-AG-myotropin research, mass spectrometry has been instrumental. A study successfully identified a peptide with a molecular mass identical to that of Lom-AG-myotropin I (Lom-AG-MTI) in all major parts of the locust brain, providing direct evidence of its presence within the central nervous system. This technique is not only used for initial identification from complex biological extracts but also serves to confirm the identity of synthetically produced peptides against their native counterparts.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing
Following initial identification by methods like MALDI-TOF MS, tandem mass spectrometry (MS/MS) is employed for de novo sequencing—determining the amino acid sequence of a peptide directly from its fragmentation pattern without prior database information. This powerful technique has been fundamental in elucidating the primary structure of novel peptides. nih.gov The process involves selecting a specific peptide ion (the parent ion), subjecting it to fragmentation through collision-induced dissociation, and then analyzing the mass-to-charge ratios of the resulting fragment ions (daughter ions). scispace.com
The fragmentation typically occurs at the peptide bonds, creating a ladder of ions where the mass difference between consecutive peaks corresponds to the mass of a specific amino acid residue. scispace.com By analyzing these fragment series (known as b- and y-ions), researchers can reconstruct the peptide's amino acid sequence. scispace.com This was the approach used in the foundational study that first isolated and determined the sequence of Lom-AG-myotropin from the accessory glands of male Locusta migratoria. nih.gov The derived sequence was Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2. nih.gov
Molecular Biology and Genetic Engineering Strategies
The advent of molecular biology has provided powerful tools to investigate the genetic underpinnings and functional roles of neuropeptides like Lom-AG-myotropin.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Quantification
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and widely used technique for quantifying gene expression levels. mdpi.comnih.gov It allows researchers to measure the abundance of specific messenger RNA (mRNA) transcripts in different tissues or under various physiological conditions. The process begins with the extraction of total RNA from a sample, which is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for a PCR reaction using primers designed to amplify a specific gene—in this case, the gene encoding the Lom-AG-myotropin precursor. nih.govmdpi.com
The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. The cycle at which fluorescence crosses a certain threshold is proportional to the initial amount of target mRNA. mdpi.com This method has been applied extensively in Locusta migratoria to analyze gene expression patterns across different developmental stages and tissues, providing a framework for investigating where and when the Lom-AG-myotropin gene is expressed. nih.govnih.gov For instance, qRT-PCR could be used to compare the expression levels of the Lom-AG gene in the accessory glands versus the central nervous system, providing insights into its primary sites of synthesis.
RNA Interference (RNAi) for Targeted Gene Silencing and Functional Studies
RNA interference (RNAi) is a powerful and highly specific gene-silencing tool used to investigate gene function. nih.gov The technique involves introducing double-stranded RNA (dsRNA) that is homologous to a target gene's sequence into an organism. This dsRNA triggers a cellular pathway that leads to the degradation of the corresponding endogenous mRNA, effectively "knocking down" the expression of the target gene and preventing the synthesis of its protein product. nih.gov
By observing the physiological or behavioral consequences of this targeted gene silencing, researchers can deduce the gene's function. In locusts, RNAi has been successfully used to study the function of various genes. For example, a study on Schistocerca gregaria demonstrated that injecting dsRNA for the transcription factor E93 inhibited metamorphosis and resulted in supernumerary nymphal stages. nih.gov This establishes RNAi as a viable and potent method for functional genomics in locusts. This approach could be directly applied to silence the Lom-AG-myotropin gene or its receptor to elucidate their specific roles in processes such as muscle contraction, reproduction, or neuromodulation.
Heterologous Expression Systems for Receptor Functional Analysis
To understand how a neuropeptide like Lom-AG-myotropin exerts its effects, it is crucial to identify and characterize its specific receptor(s). Heterologous expression systems are the primary tool for this purpose. This strategy involves cloning the gene that is predicted to code for the peptide's receptor and expressing it in a cell line (e.g., mammalian CHO cells or Xenopus oocytes) that does not naturally produce it.
Once the receptor is expressed on the surface of these host cells, researchers can perform functional assays. By applying synthetic Lom-AG-myotropin to these cells and measuring the resulting downstream signals (such as changes in intracellular calcium or cyclic AMP levels), they can confirm that the expressed protein is a functional receptor for the peptide. This approach allows for detailed characterization of the receptor's binding affinity, specificity, and the signaling pathways it activates. While specific studies on the heterologous expression of the Lom-AG-myotropin receptor are part of ongoing neuropeptide research, this method remains the gold standard for deorphanizing and functionally analyzing insect G-protein coupled receptors.
Immunological and Neuroanatomical Mapping Techniques
Immunohistochemistry is a vital technique for visualizing the precise location of peptides within tissues, providing critical insights into their potential sites of action. This method uses antibodies that specifically bind to the target peptide. In studies of Lom-AG-myotropin, a polyclonal antiserum was developed against the peptide, enabling its localization in the reproductive and nervous systems of Locusta migratoria. nih.gov
The results of these mapping studies were revealing:
Reproductive System: Immunoreactivity was detected in two of the hyaline gland tubules within the male accessory glands, the tissue from which the peptide was first isolated. nih.gov
Nervous System: A widespread distribution was observed throughout the central nervous system. nih.gov Immunostained cell bodies were found in the protocerebrum, deuterocerebrum, and the frontal ganglion. nih.gov Furthermore, immunoreactive nerve fibers were present in the neuropils of the brain and extended through the recurrent nerve, with stained neurons also appearing in the thoracic and last abdominal ganglia. nih.gov
This pronounced presence in the central nervous system strongly suggests that Lom-AG-myotropin has a significant neuroregulatory or neuromodulatory function, in addition to its known myotropic (muscle-contracting) effects. nih.gov
Polyclonal and Monoclonal Antibody Production for Lom-AG-MTI
The generation of specific antibodies is a foundational step for the immunodetection of Lom-AG-MTI. Both polyclonal and monoclonal antibodies offer distinct advantages for research applications.
Polyclonal Antibody Production
Polyclonal antibodies are derived from different B-cell lineages and recognize multiple epitopes on a single antigen. The production of polyclonal antisera against small peptides like Lom-AG-MTI typically requires the peptide to be conjugated to a larger carrier protein to enhance its immunogenicity. thermofisher.com
Immunogen Preparation: Since Lom-AG-MTI is a small peptide, it functions as a hapten and must be conjugated to a larger carrier protein to elicit a robust immune response. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). thermofisher.comnih.gov The conjugation is often achieved through chemical cross-linkers that form a stable bond between the peptide and the carrier. nih.gov An improved protocol utilizes dimethylformamide (DMF) to dissolve the synthetic peptide before coupling it to the carrier protein, which is particularly useful for peptides with solubility issues in aqueous buffers. nih.gov
Immunization and Antibody Purification: Once the immunogen is prepared, it is injected into a host animal, commonly rabbits or mice, along with an adjuvant to stimulate the immune response. thermofisher.com The animal's immune system then produces a heterogeneous mixture of antibodies against the Lom-AG-MTI-carrier conjugate. Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is isolated. Further purification steps can be employed to isolate the IgG fraction or to perform affinity purification to obtain antibodies with high specificity for Lom-AG-MTI.
Monoclonal Antibody Production
Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope, offering high specificity and homogeneity. The cornerstone of monoclonal antibody production is hybridoma technology. wikipedia.orgthe-scientist.comdanaher.com
Hybridoma Technology: This technique involves fusing antibody-producing B-cells from an immunized animal (typically a mouse) with immortal myeloma cells (cancerous B-cells). wikipedia.orgthe-scientist.comdanaher.com The resulting hybridoma cells have the antibody-producing capability of the B-cell and the immortality of the myeloma cell. wikipedia.orgnih.gov These hybridomas are then screened to identify clones producing antibodies with the desired specificity for Lom-AG-MTI. Selected clones are cultured to produce a large quantity of a single type of antibody. nih.gov
| Parameter | Polyclonal Antibodies | Monoclonal Antibodies |
| Source | Multiple B-cell clones | Single B-cell clone |
| Epitope Recognition | Multiple epitopes on the antigen | Single epitope on the antigen |
| Specificity | Variable, potential for cross-reactivity | High, specific to one epitope |
| Production Method | Immunization of host animal and serum collection | Hybridoma technology |
| Advantages | Signal amplification, robust detection | High specificity, batch-to-batch consistency |
Immunocytochemistry and Immunofluorescence Staining for Tissue and Cellular Localization
Immunocytochemistry (ICC) and immunofluorescence (IF) are powerful techniques that utilize antibodies to visualize the location of specific molecules like Lom-AG-MTI within tissues and cells.
Immunocytochemistry (ICC)
ICC methods have been pivotal in mapping the distribution of Lom-AG-MTI-like substances in the nervous system and reproductive tissues of the locust. In one study, a polyclonal antiserum was employed to localize this peptide in Locusta migratoria. The results revealed immunoreactivity in specific tubules of the male accessory glands, as well as in various parts of the central nervous system, suggesting a neuroregulatory role for the peptide. the-scientist.com
The general procedure for ICC involves the following key steps:
Tissue Preparation: Tissues are fixed, embedded (e.g., in paraffin), and sectioned.
Antigen Retrieval: This step may be necessary to unmask the antigenic sites.
Antibody Incubation: The tissue sections are incubated with the primary antibody (e.g., rabbit anti-Lom-AG-MTI).
Detection: A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added. This is followed by the addition of a substrate that the enzyme converts into a colored precipitate at the site of the antigen.
Immunofluorescence (IF) Staining
Immunofluorescence follows a similar principle to ICC but uses a fluorophore-conjugated secondary antibody for detection. This allows for the visualization of the antigen's location as a fluorescent signal under a fluorescence or confocal microscope. This technique has been used to study the detailed neuroanatomy of allatotropin-immunoreactive neurons in the brain of the locust Schistocerca gregaria, using antisera against Mas-AT and Lom-AG-MTI. nih.gov These studies showed an extensive network of over 12,500 immunostained interneurons per brain hemisphere, highlighting the abundance and likely neuroactive role of Lom-AG-MTI in various brain circuits. nih.gov
| Technique | Principle | Detection Method | Key Findings for Lom-AG-MTI |
| Immunocytochemistry | Enzyme-linked secondary antibody produces a colored precipitate. | Light Microscopy | Localization in male accessory glands and central nervous system of Locusta migratoria. the-scientist.com |
| Immunofluorescence | Fluorophore-linked secondary antibody emits fluorescent light. | Fluorescence/Confocal Microscopy | Detailed mapping of over 12,500 immunoreactive interneurons in the brain of Schistocerca gregaria. nih.gov |
These advanced methodological approaches have been fundamental in characterizing the distribution of Lom-AG-MTI, providing a crucial foundation for understanding its diverse physiological functions within the locust.
Concluding Remarks and Future Research Perspectives on Locusta Myotropin Lom Ag
Synthesis of Current Knowledge and Identification of Key Research Gaps
The chemical compound Locusta myotropin lom-AG (Lom-AG) is a neuropeptide originally isolated from the male accessory glands of the locust, Locusta migratoria. nih.govnih.gov Its primary structure, identified as the sequence Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2, is unique and shows no significant similarity to other known insect or vertebrate myotropic peptides. nih.gov Functionally, Lom-AG was first characterized by its potent myotropic (muscle-contracting) activity, particularly on the oviducts of both Locusta migratoria and Leucophaea maderae. nih.gov Its stimulatory effect is reportedly 1000 times greater on the oviduct than on the hindgut, suggesting a high degree of tissue specificity for the reproductive tract. nih.gov
Subsequent research has revealed that Lom-AG is a member of the allatotropin (B570788) family of insect neuropeptides, which are known for their diverse physiological roles, including the stimulation of juvenile hormone synthesis. nih.gov Immunohistochemical studies have localized Lom-AG-like substances not only to two of the hyaline gland tubules in the male reproductive system but also extensively throughout the central nervous system (CNS). nih.gov This includes cell bodies in the protocerebrum and deuterocerebrum of the brain, the frontal ganglion, and thoracic and abdominal ganglia. nih.gov
Notably, Lom-AG is exceptionally abundant within the brain, with studies in the locust Schistocerca gregaria identifying over 12,500 immunoreactive interneurons per brain hemisphere. nih.gov These neurons are integrated into critical brain circuits, including sensory processing pathways, the mushroom bodies (associated with learning and memory), and the central complex (involved in higher-order motor control). nih.gov Mass spectrometry has confirmed the presence of a peptide with a molecular mass identical to Lom-AG in all major parts of the locust brain. nih.gov This widespread distribution strongly suggests that Lom-AG functions as a significant neuroactive molecule, acting as a neurotransmitter or neuromodulator in addition to its hormonal role in reproduction. nih.govnih.gov
Despite this progress, several key research gaps remain. The specific receptor for Lom-AG has yet to be definitively identified and characterized, which is a critical step for understanding its mechanism of action. While its neuroanatomical distribution points to roles in sensory perception, learning, and motor control, the precise functional consequences of Lom-AG signaling in these circuits are largely unknown. nih.gov Furthermore, the significance of its co-localization with other neurotransmitters, such as gamma-aminobutyric acid (GABA), has been observed but not functionally elucidated. nih.gov Finally, how Lom-AG signaling is integrated within the broader network of peptidergic systems to maintain physiological homeostasis and drive behavioral plasticity remains a major unanswered question. nih.gov
| Key Research Findings for Lom-AG | |
| Attribute | Finding |
| Origin | Male accessory glands of Locusta migratoria. nih.govnih.gov |
| Sequence | Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2. nih.gov |
| Peptide Family | Allatotropin. nih.gov |
| Primary Function | Myotropic activity, potent stimulation of oviduct contraction. nih.gov |
| Location | Male reproductive system (hyaline glands) and Central Nervous System (brain, ganglia). nih.gov |
| Neuroanatomical Presence | Highly abundant in interneurons of sensory, learning/memory, and motor control circuits. nih.gov |
Promising Avenues for Future Investigations and Methodological Innovations
Future research on Lom-AG should prioritize bridging the identified knowledge gaps through a combination of targeted investigations and the application of modern methodological innovations. A primary objective is the deorphanization—the identification and characterization—of the Lom-AG receptor. nih.gov This will be fundamental to understanding its signaling cascade and designing molecular tools to study its function.
Promising avenues for investigation include:
Functional Genomics: Employing techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the expression of the Lom-AG peptide or its putative receptor. nih.gov This would enable in vivo assays to precisely determine its role in complex behaviors such as reproduction, feeding, and locomotion.
Circuit-Level Analysis: Using advanced imaging techniques, such as in vivo calcium imaging, to visualize neuronal activity in response to Lom-AG. nih.gov This can map the specific neural circuits modulated by the peptide and reveal its impact on information processing in the brain.
Behavioral Neuroscience: Conducting detailed behavioral experiments following the manipulation of Lom-AG signaling to clarify its contribution to learning, memory formation, and the coordination of motor patterns, as suggested by its localization. nih.gov
Neurotransmitter Interactions: Investigating the functional relationship between Lom-AG and co-localized classical neurotransmitters like GABA to understand how they interact to shape neuronal output. nih.gov
These investigations can be significantly enhanced by methodological innovations that have transformed neuropeptide research. nih.gov High-throughput transcriptome and genome sequencing, combined with bioinformatics, can accelerate the identification of the Lom-AG receptor gene. nih.gov The development of specific pharmacological agonists and antagonists for the identified receptor would provide powerful tools for probing its physiological functions with high temporal and spatial resolution. Continued use of advanced mass spectrometry will also be valuable for mapping the distribution of Lom-AG and its potential variants with greater precision throughout the nervous system and at different life stages. nih.gov
Broader Implications for Fundamental Insect Neurobiology and Applied Entomological Sciences
Research into Lom-AG carries significant implications that extend beyond the molecule itself, contributing to both fundamental and applied areas of entomology. From a neurobiology perspective, Lom-AG serves as an excellent model for studying neuropeptide pleiotropy—the principle by which a single peptide can exert multiple, distinct functions (e.g., as a hormone and a neuromodulator) in different physiological contexts. nih.govnih.gov Elucidating the Lom-AG signaling system provides a valuable window into the architecture and operational logic of the complex peptidergic networks that govern insect behavior and physiology. nih.gov Understanding its dual roles in reproduction and central neuromodulation can offer insights into how evolution shapes signaling molecules for diverse functions.
Q & A
Basic Research Questions
Q. What are the primary methodologies for identifying and characterizing Locusta myotropin lom-AG (Lom-AG) in neuropeptide research?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for peptide isolation, mass spectrometry for molecular weight determination, and immunohistochemistry for tissue-specific localization. Validate findings with functional assays (e.g., muscle contraction bioassays) and cross-reference with genomic databases for sequence homology analysis .
Q. How can researchers validate the functional role of Lom-AG in neuromuscular signaling pathways?
- Methodological Answer : Employ in vivo electrophysiological recordings to measure neuromuscular responses post-Lom-AG application, paired with in vitro receptor-binding assays. Control experiments should include competitive inhibition using synthetic Lom-AG analogs and knockout models to isolate specific effects .
Q. What are the key steps to ensure sample integrity during Lom-AG extraction from locust tissues?
- Methodological Answer : Implement rapid freezing of dissected tissues in liquid nitrogen, protease inhibitor cocktails during homogenization, and strict temperature control (-80°C storage). Validate extraction efficiency via spike-and-recovery experiments using synthetic Lom-AG standards .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating dose-dependent effects of Lom-AG on insect muscle tissue?
- Methodological Answer : Use a randomized block design to account for biological variability. Define dose ranges based on preliminary EC50 calculations and include negative controls (e.g., saline-only treatments) and positive controls (e.g., known myotropins). Statistical power analysis should determine sample sizes to detect significant differences at α=0.05 .
Q. How should researchers address contradictory findings in studies examining Lom-AG’s receptor binding specificity?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., species-specific receptor isoforms or assay pH levels). Replicate experiments under standardized conditions, using surface plasmon resonance (SPR) for binding kinetics and CRISPR-edited cell lines to isolate receptor subtypes .
Q. What statistical approaches are recommended for analyzing time-series data in Lom-AG release kinetics experiments?
- Methodological Answer : Apply mixed-effects models to account for repeated measures across time points. Use ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-linear kinetics (e.g., biphasic release), fit data to exponential decay models using maximum likelihood estimation .
Q. How can computational modeling be integrated with empirical data to predict Lom-AG’s conformational changes during receptor interaction?
- Methodological Answer : Combine molecular dynamics (MD) simulations with cryo-EM structural data to model peptide-receptor docking. Validate predictions via alanine scanning mutagenesis of Lom-AG and measure changes in binding affinity using isothermal titration calorimetry (ITC) .
Q. What protocols ensure reproducibility in Lom-AG extraction and quantification across different laboratories?
- Methodological Answer : Adopt standardized operating procedures (SOPs) for tissue processing, including calibration of HPLC columns and mass spectrometers using universal reference standards. Conduct inter-laboratory validation studies with blinded samples and report coefficients of variation (CV) for critical metrics .
Key Methodological Resources
- Experimental Design : Follow phases outlined in STROBE guidelines for observational studies, including hypothesis formulation, variable selection, and bias mitigation .
- Data Contradiction Analysis : Use meta-analytical frameworks to resolve discrepancies, emphasizing effect size calculations and heterogeneity testing .
- Reproducibility : Pre-register study protocols on platforms like Open Science Framework and share raw data in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
